molecular formula C15H21N3O B2568851 1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1396813-86-7

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

Cat. No. B2568851
CAS RN: 1396813-86-7
M. Wt: 259.353
InChI Key: XAIBBUHLUIRHNF-UHFFFAOYSA-N
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Description

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea, also known as DUB-1, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases. This compound has been extensively studied in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.

Scientific Research Applications

Pharmacological Research Tool and Potential Drug Lead

A study identified a nonpeptidic agonist of the urotensin-II receptor, highlighting its potential as a pharmacological research tool and a drug lead. This discovery points to the use of certain urea derivatives in receptor-targeted drug development, illustrating how similar compounds could serve in therapeutic applications or as models for studying receptor-ligand interactions (Croston et al., 2002).

Molecular Self-Assembly and Hydrogen Bonding

Research into heterocyclic ureas (amides) revealed their potential in forming multiply hydrogen-bonded complexes, indicating the role of such compounds in developing self-assembling materials. These findings suggest that urea derivatives could be used to mimic biological structures or create novel materials with specific properties (Corbin et al., 2001).

Inhibitors with Antiatherosclerotic Activity

A study focused on N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy] phenyl]-N'-pentylurea and analogues revealed their potent inhibitory activity against acyl-CoA:cholesterol O-acyltransferase, with implications for antiatherosclerotic activity. This demonstrates the potential of urea derivatives in the development of treatments for cardiovascular diseases (Kimura et al., 1993).

Enzyme Inhibitory and Antioxidant Properties

Another study evaluated ureas derived from phenethylamines for their inhibitory activities against human carbonic anhydrase and acetylcholinesterase enzymes, as well as for their antioxidant properties. These results underscore the utility of urea derivatives in designing enzyme inhibitors and antioxidants for therapeutic use (Aksu et al., 2016).

Anion Coordination Chemistry

Research into protonated urea-based ligands explored their anion coordination chemistry, relevant for understanding molecular interactions and developing sensors or other materials that require specific anion recognition capabilities (Wu et al., 2007).

properties

IUPAC Name

1-[4-(dimethylamino)but-2-ynyl]-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-12-7-8-14(11-13(12)2)17-15(19)16-9-5-6-10-18(3)4/h7-8,11H,9-10H2,1-4H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBBUHLUIRHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC#CCN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea

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